molecular formula C7H8N2O2 B1359101 Methyl 2-(pyrimidin-4-YL)acetate CAS No. 863032-29-5

Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101
CAS No.: 863032-29-5
M. Wt: 152.15 g/mol
InChI Key: STIMNXVCLRQRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyrimidin-4-yl)acetate (CAS 863032-29-5) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , this ester is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Researchers utilize this compound for its pyrimidine moiety, a privileged structure in medicinal chemistry. The structure features an ester functional group, making it a versatile precursor for further chemical transformations, including hydrolysis to acids or transesterification. Key physical properties include a predicted boiling point of 239.7°C and a density of 1.182 g/cm³ . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the product's Safety Data Sheet (SDS) for safe handling procedures. The compound is classified with the signal word "Warning" and has the hazard statement H302 (Harmful if swallowed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-pyrimidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIMNXVCLRQRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614662
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863032-29-5
Record name Methyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Pyrimidin 4 Yl Acetate and Its Derivatives

Established Synthetic Protocols for the Core Compound

The synthesis of methyl 2-(pyrimidin-4-yl)acetate is most commonly approached through multi-step sequences that allow for the careful construction and functionalization of the pyrimidine (B1678525) core.

Multi-step Organic Reactions

Multi-step pathways are favored for their versatility and the ability to introduce specific functionalities at various stages of the synthesis. Key reaction types include coupling reactions, alkylation reactions, and the subsequent conversion of the ester to other functional groups like hydrazides.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex heterocyclic molecules. While a direct coupling of a pyrimidine derivative with an enolate of an ethyl acetate (B1210297) to form this compound is a theoretically viable approach, specific literature examples for this exact transformation are not prevalent. However, the general principles of such reactions are well-established in organic synthesis. These reactions would typically involve the use of a palladium catalyst, such as Pd(OAc)₂, to couple a halogenated pyrimidine with a pre-formed enolate or a related nucleophilic acetate equivalent.

Alkylation reactions provide a direct method for introducing the acetate moiety onto the pyrimidine ring system. This can be achieved by reacting a suitable pyrimidine precursor with an electrophilic acetate derivative. A notable example, although leading to a related sulfur-containing analogue, is the S-alkylation of a thiopyrimidine. In a reported procedure, 2-mercapto-3-phenylquinazolin-4(3H)-one was reacted with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry dimethylformamide (DMF). The mixture was refluxed for 5 hours, and after workup, yielded ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate in 65% yield. nih.gov This reaction demonstrates the feasibility of using haloacetate esters as alkylating agents for pyrimidine-based systems.

A similar strategy could be envisioned for the C-alkylation of a pyrimidine to form the target compound. This would involve the deprotonation of a suitable pyrimidine precursor to form a carbanion, which would then act as a nucleophile in a reaction with methyl chloroacetate. However, challenges such as regioselectivity and the potential for N-alkylation would need to be carefully managed. The synthesis of N-(pyrimidin-2-yl)glycinate, a related compound, has been attempted via the alkylation of 2-aminopyrimidine (B69317) with chloroacetic acid esters, but this led to intramolecular self-condensation, highlighting the complexities that can arise in such reactions. organicchemistrytutor.com

Table 1: Example of an Alkylation Reaction for a Related Pyrimidine Derivative nih.gov

ReactantsReagentsSolventConditionsProductYield
2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetateAnhydrous potassium carbonateDry DMFReflux, 5 hEthyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate65%

The ester functionality of this compound can be readily converted into a hydrazide group through hydrazinolysis. This transformation is valuable as the resulting hydrazide is a key intermediate for the synthesis of various other heterocyclic systems and derivatives with potential biological activity. In a typical procedure, the pyrimidine-based ester is reacted with hydrazine (B178648) hydrate (B1144303). For instance, (pyrimidin-4-yloxy)acetohydrazide and (pyrimidin-3-yl)acetohydrazide have been successfully synthesized by reacting their corresponding esters with hydrazine hydrate. semanticscholar.org This reaction is generally high-yielding and provides a straightforward route to these important synthetic intermediates.

Condensation Reactions

Condensation reactions provide an alternative approach to constructing the pyrimidine ring system with the desired acetate side chain, often starting from acyclic precursors.

Triacetic acid lactone (TAL), a bio-based platform chemical, is a versatile starting material for the synthesis of various heterocyclic compounds. orgsyn.org The reactivity of TAL allows for its transformation into polycarbonyl intermediates that can serve as building blocks for pyrimidine synthesis. The general strategy involves the ring-opening of TAL with amines or other nitrogen-containing species, followed by cyclization to form the heterocyclic core. While a direct, one-pot synthesis of this compound from TAL is not explicitly described in the literature, the known reactivity of TAL suggests a plausible multi-step route. This would likely involve the initial formation of a pyrimidine ring from TAL, followed by functional group manipulations to introduce the methyl acetate side chain at the 4-position.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of functionalized pyrimidines. The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, facilitates the attack of nucleophiles, particularly at the C-2, C-4, and C-6 positions.

SNAr Reactions for Pyrimidine Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing various functional groups onto the pyrimidine scaffold. This reaction typically involves the displacement of a good leaving group, such as a halogen, from an activated pyrimidine ring by a nucleophile. The reactivity of the positions on the pyrimidine ring towards nucleophilic attack generally follows the order C-4 > C-6 > C-2.

The synthesis of derivatives such as 2-substituted aniline (B41778) pyrimidines often utilizes SNAr reactions. For instance, starting from a di-substituted pyrimidine, sequential SNAr reactions can be employed to introduce different amine nucleophiles at the C-2 and C-4 positions, highlighting the regioselectivity of this reaction nih.gov. The reaction conditions, including the choice of solvent and base, can significantly influence the outcome and yield of the substitution.

A key intermediate for the synthesis of 4-substituted pyrimidines is a 4-chloropyrimidine (B154816) derivative. The chlorine atom at the C-4 position is highly susceptible to nucleophilic displacement. For example, the synthesis of Methyl 2-(2-chloropyrimidin-4-yl)acetate demonstrates the feasibility of introducing an acetate moiety at the C-4 position of a pyrimidine ring via a nucleophilic substitution pathway chemscene.com. While the specific synthesis of this compound via this route is not explicitly detailed in the provided literature, the synthesis of its 2-chloro derivative strongly suggests a viable pathway involving the reaction of a 4-chloropyrimidine with a suitable acetate nucleophile.

Substitution with Aminophenylacetate Derivatives

The introduction of aminophenylacetate and related moieties onto the pyrimidine ring can be achieved through nucleophilic substitution reactions. A study on the synthesis of 2-substituted aniline pyrimidine derivatives demonstrated the reaction of a 4-chloropyrimidine intermediate with various substituted anilines nih.gov. This approach can be extended to include anilines bearing an acetate group, thereby directly installing the desired side chain.

The general procedure for such a reaction involves heating the 4-chloropyrimidine with the aminophenylacetate derivative in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. The choice of the base and reaction temperature are crucial parameters that need to be optimized for efficient conversion.

Cyclization Reactions for Pyrimidine Ring Formation

An alternative and widely used approach for the synthesis of pyrimidines is the construction of the heterocyclic ring from acyclic precursors through cyclization reactions. These methods offer a high degree of flexibility in introducing various substituents onto the pyrimidine core.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions involve the formation of the pyrimidine ring from a single molecule containing all the necessary atoms. While specific examples leading directly to this compound are not prevalent in the provided literature, the general principle can be applied. For instance, a suitably functionalized open-chain precursor containing the pyrimidine-4-acetate backbone could be designed to undergo cyclization under appropriate conditions, such as the presence of a base or acid catalyst. Rhodium-catalyzed intramolecular cyclizations have been reported for the synthesis of other heterocyclic systems and could potentially be adapted for pyrimidine synthesis rsc.org.

Cyclocondensation Approaches

Cyclocondensation reactions, which involve the formation of a ring from two or more molecules with the elimination of a small molecule like water or ammonia, are a very common method for pyrimidine synthesis. The Pinner synthesis and its modifications are classic examples of cyclocondensation reactions used to form pyrimidines. mdpi.com This typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. mdpi.com

To synthesize a pyrimidine with a 4-acetate group, one could envision the condensation of an amidine with a β-keto ester that already contains the acetate functionality. For example, the reaction of formamidine (B1211174) with a derivative of methyl 3-oxo-4-pentenoate could theoretically lead to the formation of the pyrimidine ring with the desired side chain at the C-4 position. Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines to form highly substituted 4-pyrimidinols, which could then be further functionalized. organic-chemistry.org

Multi-component reactions, where three or more reactants combine in a single step to form the product, also offer an efficient route to substituted pyrimidines. A ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate has been used to synthesize various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Synthesis of Specific Derivatives

The synthesis of specific derivatives of this compound can be achieved by modifying the pyrimidine ring or the acetate side chain of the parent compound. Alternatively, the derivatives can be synthesized directly from appropriately substituted starting materials using the methodologies described above.

For instance, the synthesis of Methyl 2-(2-chloropyrimidin-4-yl)acetate has been reported, which serves as a key intermediate for further functionalization chemscene.combldpharm.com. The chlorine atom at the C-2 position can be readily displaced by various nucleophiles to introduce a wide range of substituents.

The synthesis of pyrimidine derivatives often involves multi-step sequences. For example, the synthesis of 2-substituted aniline pyrimidine derivatives starts with the nucleophilic substitution of a chlorine atom at the C-4 position of a dichloropyrimidine with an aniline, followed by a second substitution at the C-2 position nih.gov. This sequential substitution allows for the controlled introduction of different functional groups.

Below is a table summarizing the synthesis of some pyrimidine derivatives, highlighting the versatility of the synthetic methodologies.

Starting Material(s)Reagents and ConditionsProductReference
2,4-Dichloropyrimidine, Substituted AnilineBase, Solvent, Heat2-Chloro-4-(substituted-anilino)pyrimidine nih.gov
2-Chloro-4-(substituted-anilino)pyrimidine, AmineBase, Solvent, Heat2,4-Di(substituted-amino)pyrimidine nih.gov
β-Keto ester, AmidineUltrasound4-Hydroxypyrimidine derivative organic-chemistry.org
Enamine, Triethyl orthoformate, Ammonium acetateZnCl₂4,5-Disubstituted pyrimidine organic-chemistry.org
α,β-Unsaturated Ketone, AmidineMetal-free, Visible lightMulti-substituted pyrimidine rsc.org

Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives starting from pyrimidine compounds is a notable area of research due to the potential biological activities of these molecules. nih.govnih.gov One approach involves the hydrazinolysis of a corresponding ethyl thioacetate (B1230152). For instance, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide can be prepared from its ethyl thioacetate precursor by reacting it with an excess of 85% hydrazine hydrate in ethanol (B145695) at room temperature. nih.gov The resulting acetohydrazide can then be further reacted with various ketones in boiling ethanol to yield N'-ylidenehydrazides. nih.govnih.gov

The general scheme for the synthesis of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide is presented below:

Starting Material: Ethyl 2-[6-methyl-4-(tietan-3-yloxy)pyrimidine-2-ylthio]acetate Reagent: 85% Hydrazine hydrate (3-fold molar excess) Solvent: Ethanol Temperature: Room Temperature Reaction Time: 4 hours Product: (E,Z)-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Yield: 67% nih.gov

These acetohydrazide derivatives have been characterized using various spectroscopic methods, including 1H NMR, 13C NMR, and IR spectroscopy, as well as elemental analysis. nih.govnih.gov

Thiazole (B1198619)/Thiazolopyrimidine Derivatives

Thiazole and thiazolopyrimidine derivatives are significant classes of heterocyclic compounds with a wide range of reported biological activities. ias.ac.innih.govnih.gov The synthesis of these derivatives often involves the cyclization of appropriate precursors.

One common method for synthesizing thiazolopyrimidine derivatives is through the reaction of 3,4-dihydropyrimidine-2-thione with an α-halo ester. ias.ac.in For example, the reaction of 3,4-dihydropyrimidine-2-thiones with ethyl chloroacetate can yield thiazolo[3,2-a]pyrimidine derivatives. mdpi.com The reaction is typically carried out by heating the reactants, sometimes without a solvent, followed by recrystallization from a suitable solvent like ethyl acetate. ias.ac.inmdpi.com

Another approach involves the reaction of an α-bromoketone derivative, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with pyrimidine thiones. mdpi.com This reaction, usually conducted in a solvent like dioxane with a base such as triethylamine, leads to the formation of thiazolo[3,2-a]pyrimidin-5-one derivatives. mdpi.com

The synthesis of thiazole derivatives linked to a pyrimidine ring has also been explored. For instance, 2-(2-Methylpyrimidin-4-yl)thiazole can be synthesized through methods like the Hantzsch condensation or other coupling reactions involving thiazole and pyrimidine precursors. evitachem.com

Below is a table summarizing the synthesis of some thiazolopyrimidine derivatives:

Starting MaterialReagent(s)ProductYieldReference
1,2,3,4-Tetrahydripyrimidine-2-thionEthyl chloroacetate6-acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one hydrochloride87% mdpi.com
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-onePyrimidine thione3-(4-Methyl-2-(methylamino)thiazol-5-yl)-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-5-one81% mdpi.com

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines are another important class of heterocyclic compounds. nih.govgoogle.com Their synthesis often starts from a commercially available or readily prepared pyrimidine derivative. A common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov

A typical synthetic route involves the nucleophilic substitution of the chlorine atom in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate amine. For example, reaction with ethyl 2-(4-aminophenyl)acetate (B8474992) yields an intermediate which can then be hydrolyzed to the corresponding carboxylic acid. nih.gov This acid can subsequently be coupled with various substituted anilines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to produce the final pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

Further modifications can be made to the pyrrolo[2,3-d]pyrimidine core. For instance, iodination at the C-5 position using N-iodosuccinimide (NIS) allows for subsequent Suzuki-Miyaura coupling reactions with various boronic acids. nih.govnih.gov

The general synthetic scheme is as follows:

Nucleophilic Substitution: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + amine -> intermediate

Hydrolysis (if ester is present): intermediate -> carboxylic acid

Amide Coupling: carboxylic acid + aniline (with EDC) -> final product

Triazolo[1,5-a]pyrimidine Derivatives

nih.govnih.govnih.govTriazolo[1,5-a]pyrimidines are a well-studied class of fused heterocyclic systems. nih.govresearchgate.netescholarship.org There are several established synthetic routes to these compounds.

One of the most common methods involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system. escholarship.org For instance, reacting 3-amino-1,2,4-triazole with ethyl acetoacetate (B1235776) in acetic acid under reflux conditions leads to the formation of a 7-hydroxy-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative. nih.gov

Another synthetic strategy is the Dimroth rearrangement of an intermediate nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine, which is formed from the cyclocondensation of a hydrazinylpyrimidine. escholarship.org A third method involves the oxidative cyclization of pyrimidin-2-yl-amidines. escholarship.org

Modifications can be made to the triazolo[1,5-a]pyrimidine scaffold. For example, a 7-hydroxy group can be converted to a 7-chloro group using phosphorus oxychloride. nih.gov This chloro derivative can then undergo further nucleophilic substitution reactions.

A summary of a synthetic route is provided below:

Starting MaterialReagent(s)IntermediateFurther ReactionFinal ProductReference
3-amino-1,2,4-triazoleEthyl acetoacetate, Acetic acid7-Hydroxyl-2-(3-hydroxypropyl)-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidinePhosphorus oxychloride7-Chloro-2-(3-chloropropyl)-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to create more sustainable and environmentally friendly processes. unibo.it While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided search results, general trends in the synthesis of related heterocyclic compounds can be noted.

One approach involves the use of greener solvents and reaction conditions. For example, solvent-free synthesis or the use of ionic liquids as catalysts can significantly reduce the environmental impact. researchgate.net Ultrasonication is another green technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of pyrazolo[3,4-d]-pyrimidine-thiones. researchgate.net

In the context of peptide synthesis, which shares some procedural similarities with the synthesis of complex organic molecules, there has been a significant push towards greener methods. unibo.it This includes the use of less hazardous solvents, the development of continuous processes, and the use of chemoenzymatic synthesis. unibo.it These principles could potentially be adapted for the synthesis of pyrimidine derivatives.

For instance, the solid-phase synthesis of Methyl N-(pyrimidin-2-yl)glycinate has been reported, which can simplify purification and reduce solvent usage compared to traditional solution-phase synthesis. mdpi.com

The development of one-pot reaction methodologies also aligns with green chemistry principles by reducing the number of steps, minimizing waste, and saving energy. cardiff.ac.uk

Reactivity and Reaction Mechanisms of Methyl 2 Pyrimidin 4 Yl Acetate

Ester Hydrolysis

The ester group in Methyl 2-(pyrimidin-4-yl)acetate can be hydrolyzed to yield the corresponding carboxylic acid, 2-(pyrimidin-4-yl)acetic acid. This reaction is a standard functional group interconversion and can be catalyzed by either acid or base.

Under basic conditions, such as treatment with sodium hydroxide (B78521) in an aqueous or alcoholic solvent, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which is then protonated by the solvent to form methanol (B129727). The resulting carboxylate salt is subsequently protonated in an acidic workup to afford the final carboxylic acid product. The rates of alkaline hydrolysis can be influenced by the heterocyclic system to which the ester is attached. researchgate.net

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Subsequent proton transfers and elimination of methanol lead to the carboxylic acid. Efficient hydrolysis of esters can also be achieved under solvent-free conditions using catalysts like N,N-diarylammonium pyrosulfate. organic-chemistry.org In some instances, hydrolysis can occur concurrently with other reactions, such as during nucleophilic aromatic substitution on the pyrimidine (B1678525) ring under specific conditions. nih.gov

Table 1: General Conditions for Ester Hydrolysis

Catalyst Reagents General Conditions Product
Base NaOH or KOH Aqueous or alcoholic solvent, heat 2-(pyrimidin-4-yl)acetic acid (as salt)

Oxidation Reactions

The methylene (B1212753) bridge (-CH₂-) adjacent to the pyrimidine ring and the ester group is susceptible to oxidation. However, a more common transformation involving oxidation for this class of compounds is the conversion to the corresponding carboxylic acid. While this is formally the product of hydrolysis, oxidative conditions can also facilitate this transformation. For instance, strong oxidizing agents can lead to the formation of pyrimidine-4-carboxylic acid through cleavage of the acetic acid side chain under harsh conditions, though this is less controlled. The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature.

Reduction Reactions

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, 2-(pyrimidin-4-yl)ethanol. This transformation is typically accomplished using powerful reducing agents.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the ester's carbonyl carbon. This process occurs twice, first forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but may be effective under specific conditions, such as in the presence of a Lewis acid catalyst.

Table 2: Reagents for Ester Reduction

Reagent Solvent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) THF or Diethyl Ether Anhydrous, 0 °C to room temp. 2-(pyrimidin-4-yl)ethanol

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring. While the parent compound does not have a leaving group, derivatives such as chloropyrimidines are common precursors that readily undergo substitution.

For example, a related compound, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, undergoes an SNAr reaction with an aniline (B41778) derivative. nih.gov Similarly, 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine (B8229914) reacts with various amines via nucleophilic displacement of the chloride ion. nih.gov These reactions typically proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the carbon atom bearing the leaving group. The subsequent departure of the leaving group restores the aromaticity of the ring. Common nucleophiles include amines, alkoxides, and thiolates, leading to a wide array of substituted pyrimidine derivatives. rsc.orgnih.gov

Coupling Reactions

The pyrimidine core of this compound, especially when functionalized with a halide, is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For instance, pyrimidine derivatives can participate in Suzuki couplings, where a halopyrimidine is reacted with a boronic acid in the presence of a palladium catalyst and a base. rsc.org Another important reaction is the Ullmann coupling, which can be used to form C-N bonds. An example involves the coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with aryl iodides using copper iodide (CuI) as a catalyst. nih.gov These coupling reactions provide synthetic routes to complex biaryl and N-aryl pyrimidine structures, which are common motifs in pharmacologically active molecules.

Ring Transformations and Rearrangements

The pyrimidine ring system can undergo fascinating rearrangements, most notably the Dimroth rearrangement. nih.gov This rearrangement is a common process in many nitrogen-containing heterocyles and involves the transposition of an endocyclic and an exocyclic nitrogen atom. nih.gov

The Dimroth rearrangement is typically catalyzed by acid or base and can also be promoted by heat or light. nih.gov The generally accepted mechanism for this transformation is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) pathway. In the case of a pyrimidine derivative, the process begins with the addition of a nucleophile (often hydroxide in basic media) to the ring, followed by an electrocyclic ring opening. After rotation around a single bond, the ring closes in a different orientation, incorporating the exocyclic nitrogen into the ring and expelling the original ring nitrogen as the new exocyclic group. The rate and facility of the rearrangement are influenced by factors such as the electronic density of the pyrimidine ring and the presence of activating groups. nih.gov

In addition to the Dimroth rearrangement, N-alkylated pyrimidinium salts can undergo ring-opening reactions upon treatment with strong nucleophiles like ammonia, which can sometimes be followed by recyclization to form a new heterocyclic system. wur.nl

Derivatization for Functional Group Interconversion

The ester group of this compound is a key site for derivatization to achieve functional group interconversion, expanding its synthetic utility. Beyond hydrolysis to the carboxylic acid and reduction to the alcohol, the ester can be converted into a variety of other functional groups.

A prominent example is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide, 2-(pyrimidin-4-yl)acetohydrazide. This hydrazide is a valuable intermediate itself, capable of undergoing further reactions, such as intramolecular cyclization upon heating to form fused heterocyclic systems like pyrimido[6,1-c] researchgate.netacs.orgtriazinones. researchgate.net

The ester can also be converted to amides by reacting with primary or secondary amines, a process known as aminolysis. This reaction is often slower than hydrolysis and may require heating or catalysis. The resulting amides are important building blocks in their own right, particularly in the synthesis of potential drug candidates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.orgnp-mrd.orgnp-mrd.orgrsc.orgresearchgate.netorgchemboulder.comnih.govresearchgate.netchegg.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Analysis.np-mrd.orgnp-mrd.orgrsc.orgresearchgate.netorgchemboulder.comnih.govresearchgate.net

The proton NMR (¹H NMR) spectrum of methyl 2-(pyrimidin-4-YL)acetate provides key information about the number of different types of protons and their neighboring environments. The signals in the spectrum can be assigned to the specific protons in the molecule. libretexts.org The methyl ester protons typically appear as a singlet, deshielded by the adjacent oxygen atom. libretexts.org The protons on the pyrimidine (B1678525) ring exhibit characteristic chemical shifts in the aromatic region, with their multiplicity depending on the coupling with adjacent protons. The methylene (B1212753) protons adjacent to the pyrimidine ring and the ester group also show a distinct signal.

Proton Chemical Shift (ppm) Multiplicity
Pyrimidine-H~8.5 - 9.2Multiplet
Pyrimidine-H~7.5 - 8.0Multiplet
Methylene (-CH₂-)~3.9 - 4.2Singlet
Methyl (-OCH₃)~3.7 - 3.8Singlet

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectral Analysis.np-mrd.orgnp-mrd.orgrsc.orgresearchgate.netorgchemboulder.comnih.govresearchgate.net

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. orgchemboulder.com Each unique carbon atom in this compound gives rise to a distinct signal. orgchemboulder.com The carbonyl carbon of the ester group is typically found significantly downfield. The sp²-hybridized carbons of the pyrimidine ring appear in the aromatic region, while the sp³-hybridized methylene and methyl carbons are observed at higher fields. orgchemboulder.com

Carbon Chemical Shift (ppm)
Carbonyl (C=O)~170
Pyrimidine-C~150 - 160
Pyrimidine-C~120 - 140
Methylene (-CH₂-)~40 - 45
Methyl (-OCH₃)~52

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC).researchgate.net

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the connectivity of atoms within the molecule.

NOESY experiments establish through-space correlations between protons that are in close proximity, helping to determine the stereochemistry and conformation of the molecule.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the connection between the pyrimidine ring, the methylene group, and the ester functionality.

Mass Spectrometry (MS).rsc.orgnp-mrd.orgnp-mrd.orgnih.govresearchgate.netchegg.comlibretexts.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule (C₇H₈N₂O₂), which is approximately 152.15 g/mol . nih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS).researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula as C₇H₈N₂O₂ by measuring the mass to a high degree of precision (e.g., 152.0586 g/mol ). nih.gov

Infrared (IR) Spectroscopy.rsc.orgresearchgate.netchegg.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. rsc.org The C-N and C=N stretching vibrations of the pyrimidine ring would appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹. Additionally, C-H stretching vibrations for both the aromatic pyrimidine ring and the aliphatic methylene and methyl groups would be observed.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)~1735 - 1750
C=N, C=C (Aromatic)~1400 - 1600
C-O (Ester)~1000 - 1300
C-H (Aromatic)~3000 - 3100
C-H (Aliphatic)~2850 - 3000

Note: These are typical ranges, and the exact positions of the peaks can be influenced by the molecular structure and environment.

X-ray Crystallography

X-ray crystallography is a powerful analytical method used to determine the atomic and molecular structure of a crystal. The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the mean positions of the atoms, their chemical bonds, and other structural details can be derived.

Single-Crystal X-ray Diffraction (SCXRD) is the premier method for obtaining unambiguous proof of a compound's structure. This technique would provide precise atomic coordinates for this compound, allowing for the accurate determination of all bond lengths and angles.

While specific SCXRD data for this compound is not available in the reviewed literature, a study on a related compound, methyl 2-(2-aminopyrimidin-4-yl)acetate, provides insight into the type of data that would be obtained. For this related molecule, crystallographic analysis revealed a monoclinic crystal system with the space group P21/c.

A hypothetical data table for this compound, based on what SCXRD analysis would yield, is presented below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical Formula C7H8N2O2
Formula Weight 152.15
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Following the determination of the molecular structure by SCXRD, an analysis of the crystal packing and intermolecular interactions is crucial for understanding the supramolecular architecture. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal.

Without experimental SCXRD data, a Hirshfeld surface analysis for this compound cannot be performed.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties.

Geometry Optimization

Geometry optimization is a computational procedure to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This process determines key structural parameters. For a molecule like Methyl 2-(pyrimidin-4-yl)acetate, this would involve calculating the bond lengths (e.g., C-C, C-N, C=O), bond angles, and dihedral angles that define the molecule's shape. While studies on related pyrimidine (B1678525) compounds have performed such optimizations, specific optimized coordinates and parameters for this compound are not documented in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

For this compound, FMO analysis would provide the energy values for its HOMO and LUMO and map their distribution across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. Although FMO studies exist for other pyrimidine derivatives, the specific HOMO-LUMO energy values for the title compound are not available.

Interactive Data Table: Illustrative FMO Data for a Related Pyrimidine Derivative (Note: The following data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and is provided for illustrative purposes only, as specific data for this compound is not available.)

ParameterEnergy (eV)
EHOMO-5.2822
ELUMO-1.2715
Energy Gap (ΔE)4.0106

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. MEP maps are color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent regions of neutral potential. For this compound, an MEP map would highlight the electron-rich nitrogen atoms of the pyrimidine ring and the carbonyl oxygen as potential sites for electrophilic interaction. No published MEP map for this specific compound could be located.

Vibrational Spectroscopy Calculations (DFT-IR)

DFT calculations can predict the infrared (IR) vibrational frequencies of a molecule. By simulating the vibrational modes, researchers can assign the peaks observed in an experimental FT-IR spectrum to specific bond stretches, bends, and torsions within the molecule. This theoretical analysis helps to confirm the molecular structure. A DFT-IR study on this compound would provide a list of calculated vibrational frequencies and their corresponding assignments, but such a study is not present in the available literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into the bonding and electronic structure of a molecule. It examines charge delocalization, intramolecular interactions (like hyperconjugation), and the strength of bonds. NBO analysis can quantify the stabilization energy (E(2)) associated with the interaction between electron donor and acceptor orbitals, revealing the key interactions that contribute to the molecule's stability. For this compound, NBO analysis would clarify the electronic interactions between the pyrimidine ring and the acetate (B1210297) side chain. Specific NBO analysis data for this compound has not been published.

Global Reactivity Parameters (GRPs)

Global Reactivity Parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the energies of the frontier orbitals. While the formulas are standard, their calculation requires the specific HOMO and LUMO energy values for this compound, which are not available.

Time-Dependent DFT (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic properties of molecules, particularly their excited states and absorption spectra. ijcce.ac.irnih.gov This method calculates the energy required to promote an electron to a higher energy orbital, which corresponds to the absorption of light at specific wavelengths.

While no specific TD-DFT studies have been published for this compound, research on other pyrimidine derivatives demonstrates the utility of this approach. For instance, TD-DFT has been used to calculate the absorption spectra, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of various substituted pyrimidines. epstem.net Such studies help in understanding the electronic transitions and reactivity of the molecule. For example, TD-DFT calculations on other heterocyclic compounds have successfully simulated UV-Vis spectra and identified the nature of electronic transitions, such as metal-to-ligand charge transfers. ijcce.ac.irnih.gov A theoretical investigation of this compound would similarly provide insights into its electronic structure and spectroscopic profile.

Table 1: Computed Properties for this compound

PropertyValue
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
XLogP30.2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass152.058577502 Da
Topological Polar Surface Area52.1 Ų
This data is computationally generated by PubChem.

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique is particularly valuable in drug discovery for assessing the stability of a ligand when bound to a protein's active site. rsc.orgacs.org

MD simulations have been extensively applied to various pyrimidine derivatives to understand their interactions with biological targets. rsc.orgacs.orgnih.gov For example, simulations can reveal the stability of protein-ligand complexes, conformational changes, and key interactions like hydrogen bonds and hydrophobic contacts over a set period, often nanoseconds. acs.orgacs.org In studies of pyrimidine-based inhibitors, MD simulations have been used to confirm the stability of binding modes predicted by molecular docking and to analyze the flexibility of the ligand within the binding pocket. rsc.orgacs.org Although no MD simulation studies have been specifically reported for this compound, this methodology would be applicable to investigate its potential interactions with target proteins if any were identified.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govtandfonline.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules.

While QSAR studies specifically on this compound are not available, research on structurally related compounds highlights the utility of this method for the pyrimidin-4-yl scaffold. A QSAR study was conducted on a series of 3-(pyrimidin-4-yl)-oxazolidin-2-one derivatives as inhibitors of isocitrate dehydrogenase (IDH1). nih.gov This study employed methods such as Topomer Comparative Molecular Field Analysis (Topomer CoMFA) and Hologram QSAR (HQSAR) to build predictive models. nih.gov

The statistical quality of the generated models was high, indicating their predictive power. nih.gov The models were then used for virtual screening and the design of new molecules with potentially enhanced activity. nih.gov This demonstrates that the pyrimidin-4-yl core can be effectively analyzed using QSAR techniques to guide the development of new bioactive compounds. nih.gov

Table 2: Statistical Results of QSAR Models for 3-pyrimidin-4-yl-oxazolidin-2-one Derivatives

Methodq² (Cross-validation coefficient)r² (Non-cross-validation coefficient)
Topomer CoMFA0.7830.978
HQSAR0.7840.934
Data from a study on mIDH1 inhibitors. nih.gov

These results, particularly the high r² values, show a strong correlation between the structural features and the biological activity of the compounds studied. nih.gov The high q² values indicate good internal predictive ability of the models. nih.gov

Applications in Medicinal Chemistry Research

Role as a Versatile Intermediate in Bioactive Molecule Synthesis

Methyl 2-(pyrimidin-4-yl)acetate is a key organic compound that serves as a versatile intermediate in the synthesis of more complex, biologically active molecules, particularly in the pharmaceutical sector. nih.gov Its structure, which features a pyrimidine (B1678525) ring substituted at the 4-position with a methyl ester group, provides a reactive site for further chemical modifications.

The chemical architecture of this compound makes it an ideal precursor for generating a diverse range of complex pyrimidine derivatives. The ester functional group can be readily converted into other functionalities, such as amides, hydrazides, or other esters, through standard synthetic methodologies. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR). For instance, pyrimidin-4-yl-ethanol and ethanone (B97240) derivatives have been synthesized through multi-step processes that rely on such pyrimidine precursors. nih.gov These transformations are fundamental in creating libraries of novel compounds for biological screening.

In the broader context of drug discovery, pyrimidine-based structures are recognized as essential building blocks for compounds with significant physiological effects. nih.gov The pyrimidine ring system is a core component of numerous approved drugs and investigational agents. The utility of compounds like this compound lies in their ability to be incorporated into larger molecular frameworks, imparting favorable properties such as target-binding affinity and metabolic stability. The development of novel pyrimidine derivatives for various therapeutic applications, including anticancer agents, is an active and promising area of research. nih.gov

Pharmacological Applications of Pyrimidine Derivatives (General)

The derivatives synthesized from pyrimidine intermediates have a wide spectrum of pharmacological applications, with a particularly prominent role in oncology.

The structural similarity of the pyrimidine nucleus to the natural bases of nucleic acids allows many of its derivatives to function as antimetabolites, interfering with the synthesis of DNA and RNA in rapidly proliferating cancer cells. nih.gov This mechanism is a well-established strategy in cancer chemotherapy. Consequently, extensive research has focused on designing and synthesizing novel pyrimidine derivatives with potent anticancer activity. nih.gov

A primary focus in modern cancer therapy is the inhibition of protein kinases, enzymes that are often dysregulated in tumors, leading to uncontrolled cell growth and survival. Pyrimidine derivatives have proven to be highly effective scaffolds for designing potent and selective kinase inhibitors.

EGFR Inhibitors: The Epidermal Growth Factor Receptor (EGFR) is a key target in various cancers. A multitude of pyrimidine-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs). nih.gov These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the signaling cascade that promotes tumor growth. Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, are a notable class of nonclassical lipophilic DHFR inhibitors that can selectively target tumor cells. nih.gov

FAK Inhibitors: Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase that is overexpressed in many solid cancers and plays a crucial role in tumor progression and metastasis. Pyrimidine-based structures have been successfully utilized to develop irreversible FAK inhibitors, representing a promising therapeutic strategy to combat tumor development.

Other Kinase Targets: The versatility of the pyrimidine scaffold extends to other kinases involved in cancer, such as ROS1, a receptor tyrosine kinase implicated in non-small cell lung cancer. nih.gov

The efficacy of novel pyrimidine derivatives is routinely assessed against a panel of human cancer cell lines to determine their spectrum of activity. Research has demonstrated the antitumor properties of various pyrimidine derivatives in several specific cell lines.

Cell LineCancer TypeKey Findings
Hep-G2 Hepatocellular CarcinomaPyrimidine-5-carbonitrile derivatives have shown excellent cytotoxic activity against Hep-G2 cells.
OVCAR-5 Ovarian CancerPyrimidine–sulfonamide hybrids have demonstrated pronounced antiproliferative activity against OVCAR-5 cells. nih.gov
MDA-MB-468 Breast Cancer (Triple-Negative)Certain 1,3-oxazolo[4,5-d]pyrimidine derivatives have shown pronounced cytotoxic activity against the MDA-MB-468 cell line.
A498 Renal CancerThieno[2,3-d]pyrimidine derivatives have been evaluated against the NCI-60 panel, which includes the A498 cell line, and showed potent growth inhibition against the renal cancer subpanel. nih.gov Additionally, 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown good inhibitory activity against various renal cancer cell lines. nih.gov

The data from these cell line studies are crucial for identifying lead compounds and understanding the molecular mechanisms that underpin their anticancer effects, such as the induction of apoptosis or cell cycle arrest.

Antimicrobial Agents

The pyrimidine scaffold is a fundamental component in many compounds investigated for their antimicrobial properties. Research has explored the efficacy of pyrimidine derivatives against a range of microbial pathogens, including bacteria, viruses, and fungi.

Antibacterial Activity

Derivatives of pyrimidine have demonstrated notable antibacterial activity. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine substituted piperazine (B1678402) have been synthesized and evaluated for their antibacterial effects. These compounds showed activity against various Gram-positive bacteria, including drug-sensitive and drug-resistant strains. eurjchem.com One particular derivative exhibited an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. eurjchem.com

Furthermore, the fusion of pyrimidine with other heterocyclic structures, such as triazoles, has yielded compounds with significant antibacterial potential. mdpi.com Some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both drug-sensitive and drug-resistant pathogens, with efficacy comparable to first-line antimicrobial agents. mdpi.com Similarly, the synthesis of methyl 2-(2-(2-arylquinazolin-4-yl)oxy) acetylamino alkanoates, which contain a pyrimidine-related quinazoline (B50416) core, has produced compounds with notable inhibition zones against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Bacterial Strain(s) Activity/MIC Reference(s)
3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative with pyrimidine Gram-positive bacteria MIC: 0.25 µg/mL eurjchem.com
Triazolo[4,3-a]pyrazine derivatives S. aureus, E. coli Comparable to first-line agents mdpi.com
Methyl 2-(2-(2-arylquinazolin-4-yl)oxy) acetylamino alkanoates S. aureus, E. coli Significant inhibition zones researchgate.net
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives S. aureus, B. subtilis, E. coli, P. aeruginosa Strong to moderate antibacterial effects rsc.org
Pyrazoline and pyrimidine derivatives from propenone Gram-positive and Gram-negative bacteria In-vitro activity observed eurjchem.com
Antiviral Activity (e.g., anti-HIV)

The pyrimidine nucleus is a cornerstone in the development of antiviral agents, particularly those targeting the human immunodeficiency virus (HIV). Many pyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and thus prevents viral replication. rsc.org

Research into 1,2,4-triazolo[1,5-a]pyrimidines has identified them as a novel class of inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. rsc.org While some of these derivatives did not show activity against the whole virus in cell-based assays, they demonstrated low micromolar inhibition of the RNase H function. rsc.org

Furthermore, the synthesis of fatty acyl ester derivatives of 3′-fluoro-2′,3′-dideoxythymidine (a pyrimidine nucleoside analog) has yielded compounds with potent anti-HIV activity against various viral strains, including cell-free and cell-associated viruses. nih.gov These findings underscore the importance of the pyrimidine scaffold in the design of novel and effective anti-HIV agents.

Antifungal Activity

The investigation of pyrimidine derivatives has also extended to their potential as antifungal agents. The fusion of a pyrimidine ring with other heterocyclic systems, such as triazoles and oxadiazoles, has produced compounds with significant antifungal properties. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have demonstrated notable activity against a variety of plant pathogenic fungi, including different species of Botrytis cinerea. frontiersin.org

Similarly, the synthesis of pyrazole-containing fused pyridine–pyrimidine derivatives has led to the discovery of compounds with inhibitory effects against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. uran.ua Some of these compounds exhibited more significant inhibition than the standard antifungal drug griseofulvin. uran.ua The proposed mechanism of action for some of these pyrimidine-based compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. uran.ua

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound/Derivative Class Fungal Strain(s) Activity/MIC Reference(s)
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives Botrytis cinerea, Phytophthora infestans, Pyricularia oryzae Significant antifungal activities frontiersin.org
Pyrazole containing fused pyridine–pyrimidine derivatives Candida albicans, Aspergillus niger, Aspergillus clavatus MIC against C. albicans: 200 μg/mL uran.ua
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivatives Candida albicans, Aspergillus flavus Strong to moderate antifungal effects rsc.org
Methyl 2-(2-(2-arylquinazolin-4-yl)oxy) acetylamino alkanoates Candida albicans Moderate inhibition zones researchgate.net

Anti-inflammatory Properties

Pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents. The structural similarities of some pyrimidine-based compounds to known anti-inflammatory drugs have prompted research into their mechanisms of action in inflammatory pathways. For instance, certain pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been reported to possess anti-inflammatory properties. researchgate.net

Plant Growth Stimulant Effects

Other Potential Biological Activities

The versatility of the pyrimidine scaffold has led to its incorporation into a wide range of compounds with diverse biological activities.

Anticonvulsant: Several pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties. For example, naphthalen-2-yl 2-(pyrimidin-2-yl) acetate (B1210297), a compound structurally related to this compound, has been synthesized and tested for its ability to delay strychnine-induced seizures. nih.gov Additionally, derivatives of 6-methyl-2-thiopyrimidine-4(3H)-one have shown anticonvulsant activity in pentylenetetrazole-induced seizure models. pensoft.net

Antihypertensive: The pyrimidine core is present in compounds designed to have antihypertensive effects. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which contain a pyrimidine-like quinazoline ring system, were found to reduce blood pressure in spontaneously hypertensive rats. nih.gov Other pyrimidine derivatives have been designed based on the structure of nifedipine, a known calcium channel blocker, and have shown the ability to lower mean arterial blood pressure in animal models. researchgate.net

Antileishmanial: The enzymes involved in pyrimidine biosynthesis are considered potential drug targets for treating leishmaniasis. nih.gov Indeed, several pyrimidine derivatives have demonstrated significant antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

Antidiabetic: Pyrimidine derivatives have been explored for their potential in managing diabetes. Some pyrazolo[3,4-b]pyridine derivatives have shown notable anti-diabetic activity, with their hydrazide functionality believed to inhibit the α-amylase enzyme. mdpi.com Furthermore, quinoline–pyrazolopyrimidine hybrids have been synthesized and evaluated for their α-glucosidase inhibitory properties, which can help in the management of type 2 diabetes. nih.gov

Analgesic: Research into dihydropyridyl acetic acid methyl esters, which share some structural similarities with pyrimidine acetate derivatives, has shown analgesic activity in animal models. nih.gov

Antioxidant: A number of pyrimidine derivatives have been evaluated for their antioxidant properties. nih.govmdpi.com For instance, certain 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters have been identified as potent antioxidants. nih.gov Novel pyrimidine acrylamides have also exhibited high antioxidant activity in biological evaluations. mdpi.com

CNS-active agents: The pyrimidine scaffold is recognized as an important structure in the development of central nervous system (CNS) agents. rrpharmacology.ru Pyrimidine-containing compounds have been designed to target various CNS receptors and have been investigated for treating a range of neurological and psychiatric disorders. rrpharmacology.ru

Mechanism of Action Studies

While specific mechanism of action studies on this compound itself are not extensively documented, the mechanisms of its derivatives and related pyrimidine-containing compounds have been investigated, providing valuable insights into their potential biological activities.

Interaction with Molecular Targets (e.g., enzymes, receptors)

The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. researchgate.net This interaction involves the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the amino acid residues in the hinge region of the kinase's ATP-binding pocket. This binding mode is crucial for the inhibitory activity of many pyrimidine-based drugs. mdpi.com

For example, in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, docking studies of 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones, which share the pyrimidine core, indicated that the phenyl group on the piperazine and the methyl group can engage in cation-π and CH-π interactions with the enzyme, respectively. researchgate.net

Molecular docking studies of pyrimidine-2-thione derivatives targeting the H-RAS GTP-active form have also been conducted. nih.gov These studies help to elucidate the potential binding modes and key interactions that contribute to the inhibitory activity of these compounds. The docking scores from such simulations can provide an indication of the binding affinity of the synthesized compounds against their protein target. nih.gov

In the context of EGFR inhibitors, dianilinopyrimidine derivatives have been shown to interact closely with the EGFR active site. nih.gov These interactions are fundamental to their ability to inhibit the kinase and exert anti-tumor effects. The binding of these compounds can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

The pharmacokinetic and toxicological properties of a compound are critical for its development as a therapeutic agent. While comprehensive ADMET studies on this compound are limited, in silico and in vitro studies on related pyrimidine derivatives provide a general understanding of the ADMET profile of this class of compounds.

In silico predictions of ADMET properties are valuable tools in early-stage drug discovery. Studies on various bioactive compounds, including phloroglucinols, have demonstrated the utility of software like SwissADME and pkCSM to predict parameters such as human intestinal absorption, blood-brain barrier (BBB) penetration, and toxicity. nih.gov For a series of diaryl pyrimidinamine analogs, in silico analysis suggested that the designed compounds possessed drug-like properties and favorable ADMET profiles. ajchem-a.com

A study on novel substituted pyrimidine derivatives as potential anti-Alzheimer's agents included in silico predictions of their molecular properties. mdpi.com These predictions indicated that a lead compound possessed favorable drug-likeness and ADMET properties for central nervous system (CNS) activity. mdpi.com Acute toxicity studies in vivo showed no toxicity for the synthesized compounds up to a certain dose. mdpi.com

The metabolic stability of pyrimidine derivatives is another crucial factor. In an effort to optimize the pharmacokinetic properties of a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, a scaffold replacement from thienopyrimidine to pyrrolopyrimidine led to a significant improvement in metabolic stability. nih.gov This highlights how structural modifications to the pyrimidine core and its substituents can modulate the ADMET profile.

The following table summarizes predicted ADMET properties for a representative pyrimidine derivative from a study on potential anti-Alzheimer's agents.

ParameterPredicted ValueReference
Molecular Weight< 500 g/mol ajchem-a.com
LogP< 5 mdpi.com
Hydrogen Bond Donors< 5 mdpi.com
Hydrogen Bond Acceptors< 10 mdpi.com
Bioavailability Score0.55 ajchem-a.com

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The efficient and scalable synthesis of methyl 2-(pyrimidin-4-yl)acetate is paramount for its widespread use. While classical methods for constructing the pyrimidine (B1678525) ring and subsequent functionalization exist, future research will likely focus on overcoming the limitations of current synthetic protocols. Challenges in the synthesis of related N-substituted amino acid esters, such as the formation of undesired byproducts like diketopiperazines during reactions of 2-chloropyrimidine (B141910) with glycinate (B8599266) esters, highlight the need for innovative approaches. mdpi.com

One promising avenue is the exploration of solid-phase synthesis . This technique has been successfully employed for the synthesis of methyl N-(pyrimidin-2-yl)glycinate, avoiding self-condensation issues encountered in solution-phase chemistry. mdpi.com Adapting solid-phase methodologies for the synthesis of this compound could offer benefits in terms of purification, automation, and the generation of compound libraries for screening purposes.

Furthermore, the development of one-pot synthesis procedures presents an opportunity to improve efficiency and reduce waste. acs.org For instance, tandem reactions that combine multiple synthetic steps in a single operation, such as the copper-catalyzed tandem intramolecular hydroamination-Povarov-type reaction of aminoalkynes, could inspire novel routes to pyrimidine derivatives. acs.org Investigating similar catalytic systems for the construction of the pyrimidine core of this compound from acyclic precursors could lead to more atom-economical and streamlined syntheses.

Exploration of New Derivatization Strategies

The reactivity of the pyrimidine ring and the ester functionality in this compound provides ample opportunities for derivatization. Future research will likely focus on creating diverse molecular architectures with tailored properties.

The hydrazine (B178648) moiety is a key functional group in many biologically active compounds. The reaction of related pyrimidine derivatives with hydrazine hydrate (B1144303) to form hydrazides is a well-established transformation. researchgate.netnih.govmdpi.com For this compound, conversion to the corresponding hydrazide would open up a plethora of subsequent derivatization possibilities, including the synthesis of various heterocyclic systems like pyrazolo[3,4-d]pyrimidines. mdpi.com

Cross-coupling reactions catalyzed by transition metals, such as palladium, are powerful tools for C-C and C-N bond formation. acs.org The development of efficient cross-coupling protocols for the pyrimidine core of this compound would enable the introduction of a wide range of substituents, leading to novel analogues with potentially enhanced biological activities or material properties.

Furthermore, the exploration of multicomponent reactions (MCRs) involving this compound as a key building block is a promising area. MCRs allow for the rapid construction of complex molecules in a single step, which is highly desirable in drug discovery. acs.org For example, a three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones has been reported, showcasing the potential of such reactions to generate diverse chemical scaffolds. acs.org

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms underlying the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways, identify key intermediates, and understand the factors controlling selectivity.

Deuterium-labeling experiments can provide valuable insights into reaction mechanisms. acs.org By selectively replacing hydrogen atoms with deuterium, it is possible to track the fate of specific atoms throughout a reaction, helping to confirm or refute proposed mechanistic pathways.

Computational modeling , such as density functional theory (DFT) calculations, can be used to investigate reaction energetics, transition state structures, and the influence of catalysts and substituents on reaction outcomes. acs.org Such studies can guide the rational design of more efficient and selective synthetic methods. For instance, understanding the binding modes of pyrimidine derivatives in the active sites of enzymes through molecular docking can inform the design of potent inhibitors. mdpi.comfrontiersin.orgresearchgate.net

Targeted Drug Design and Development

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer properties, often by acting as kinase inhibitors. mdpi.comfrontiersin.orgresearchgate.netnih.govnih.gov

Future research will undoubtedly focus on leveraging the this compound core for the design and synthesis of novel therapeutic agents. A key area of interest is the development of kinase inhibitors . Many pyrimidine-based compounds have been designed as inhibitors of epidermal growth factor receptor (EGFR) and other kinases implicated in cancer. mdpi.comnih.govnih.gov The synthesis of libraries of compounds derived from this compound and their screening against a panel of kinases could lead to the discovery of new anticancer drug candidates.

The development of dual or multi-target inhibitors is an emerging paradigm in drug discovery, aiming to address the complexity of diseases like cancer. frontiersin.orgnih.gov Pyrimidine derivatives have been explored as dual c-Met/VEGFR-2 inhibitors, demonstrating the potential of this scaffold to interact with multiple biological targets. frontiersin.orgnih.gov Designing derivatives of this compound that can modulate the activity of several key signaling pathways represents a significant but potentially rewarding challenge.

Application in Materials Science

While the primary focus for pyrimidine derivatives has been in the pharmaceutical realm, their unique electronic and structural properties also make them attractive candidates for applications in materials science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, suggesting potential applications in the development of coordination polymers and metal-organic frameworks (MOFs) . These materials have diverse applications in gas storage, catalysis, and sensing.

The extended π-system of the pyrimidine ring can also be exploited in the design of organic electronic materials . By incorporating the this compound moiety into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ester group provides a convenient handle for further functionalization to tune the electronic and physical properties of the resulting materials.

Sustainable Chemistry Approaches

The principles of green chemistry are increasingly important in all areas of chemical research and development. Future work on this compound should prioritize the development of more sustainable synthetic and derivatization methods.

This includes the use of greener solvents , such as water or bio-based solvents, and the development of catalytic methods that minimize the use of stoichiometric reagents. researchgate.net The use of biocatalysis, employing enzymes or whole microorganisms, offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of pharmaceuticals and fine chemicals. researchgate.net Exploring enzymatic routes for the synthesis or modification of this compound could significantly reduce the environmental impact of its production.

Furthermore, a focus on atom economy and the reduction of waste are central tenets of sustainable chemistry. The development of one-pot syntheses and multicomponent reactions, as mentioned earlier, directly contributes to these goals by minimizing purification steps and maximizing the incorporation of starting materials into the final product.

Q & A

Q. Basic

  • Moisture-sensitive steps : Use of nitrogen atmospheres prevents hydrolysis of intermediates .
  • Acid/base conditions : Methanesulfonic acid and sodium hydroxide are added at 0°C to avoid decomposition .
  • Storage : Crude products are concentrated under reduced pressure and stored in inert solvents (e.g., ethyl acetate) .

What is the role of nitrogen atmospheres in synthesis protocols?

Advanced
Nitrogen is used to:

  • Prevent oxidation : Critical for reductive amination steps involving borane reagents .
  • Exclude moisture : Protects hygroscopic intermediates (e.g., trifluoromethyl-containing compounds) from hydrolysis .

Which purification techniques are most effective for these compounds?

Q. Basic

  • Column chromatography : Silica gel with ethyl acetate/methanol gradients achieves >90% purity .
  • Liquid-liquid extraction : Aqueous sodium chloride or dipotassium hydrogen phosphate solutions remove polar impurities .

What mechanistic insights exist for reductive amination steps?

Q. Advanced

  • Borane-mediated reduction : 5-Ethyl-2-methylpyridine borane selectively reduces imines to secondary amines without over-reduction .
  • Acid catalysis : Methanesulfonic acid protonates the imine intermediate, facilitating borane attack .

Which analytical methods best assess compound purity?

Q. Basic

  • LCMS : Quantifies [M+H]⁺ ions and detects impurities with mass accuracy <0.05 Da .
  • HPLC : Retention time consistency (e.g., 0.61–1.01 minutes) under standardized conditions (e.g., SQD-FA05) ensures batch reproducibility .

How are sensitive intermediates handled in multi-step syntheses?

Q. Advanced

  • Low-temperature protocols : Reactions conducted at -10°C to 0°C stabilize reactive intermediates (e.g., trifluoromethylanilines) .
  • In situ quenching : Addition of methanol and aqueous NaOH halts reactions immediately after completion .
  • Intermediate isolation : Crude products are carried forward without characterization to avoid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.